N-(2-carbamoylphenyl)-1-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide
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Overview
Description
N-[2-(AMINOCARBONYL)PHENYL]-1-[(2-FLUOROPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrazole ring, a phenyl group, and a fluorophenoxy group, making it a versatile molecule for different chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(AMINOCARBONYL)PHENYL]-1-[(2-FLUOROPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as halides, amines, or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[2-(AMINOCARBONYL)PHENYL]-1-[(2-FLUOROPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(AMINOCARBONYL)PHENYL]-1-[(2-FLUOROPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
N-[2-(AMINOCARBONYL)PHENYL]-1-[(2-FLUOROPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE can be compared with other similar compounds, such as:
- N-[4-(aminocarbonyl)phenyl]-5-[(4-fluorophenoxy)methyl]-2-furamide
- 2-cyano-N-(2,5-dioxopyrrolidin-1-yl) acetamide
These compounds share structural similarities but may differ in their chemical properties and applications
Properties
Molecular Formula |
C18H15FN4O3 |
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Molecular Weight |
354.3 g/mol |
IUPAC Name |
N-(2-carbamoylphenyl)-1-[(2-fluorophenoxy)methyl]pyrazole-3-carboxamide |
InChI |
InChI=1S/C18H15FN4O3/c19-13-6-2-4-8-16(13)26-11-23-10-9-15(22-23)18(25)21-14-7-3-1-5-12(14)17(20)24/h1-10H,11H2,(H2,20,24)(H,21,25) |
InChI Key |
RZDFGUOGKPADES-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)NC(=O)C2=NN(C=C2)COC3=CC=CC=C3F |
Origin of Product |
United States |
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